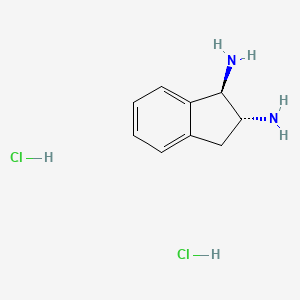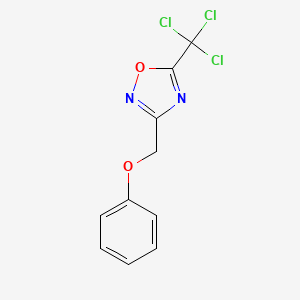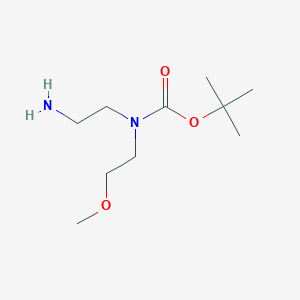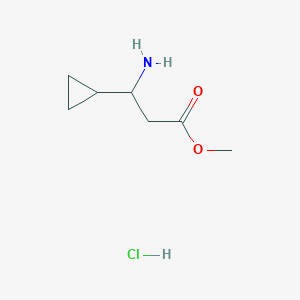
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Vue d'ensemble
Description
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride (HIDC) is an organic compound that has been widely used in the scientific research community due to its unique properties. HIDC is a chiral compound, meaning it has two mirror images that are not superimposable on each other, and is an important component in many pharmaceuticals, materials science, and organic synthesis applications.
Applications De Recherche Scientifique
Chemical Structure and Bonding Characteristics : A study by Celik et al. (2018) focused on the molecular structure of a compound closely related to (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride, highlighting its chemical bonding characteristics and molecular interactions. This research contributes to understanding the chemical behavior and potential applications of similar indene compounds in material science and organic chemistry (Celik et al., 2018).
Synthesis and NMR Spectroscopy : Christl and Cohrs (2015) developed a novel synthesis method for 2,3-Dihydro-1,3-methano-1H-indene, a compound structurally similar to the one . Their research provided insights into the NMR spectroscopic analysis of these compounds, contributing to a better understanding of their chemical properties and potential applications in synthetic chemistry (Christl & Cohrs, 2015).
Molecular Dynamics and Theoretical Studies : Prasad et al. (2010) conducted a study on 2,3-Dihydro-1H-indene and its derivatives, using density functional theory calculations to analyze their molecular dynamics and electronic properties. This research is crucial in understanding the reactivity and potential applications of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride in the field of computational chemistry and molecular modeling (Prasad et al., 2010).
Pharmaceutical Applications : Although specific research on (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride in pharmaceutical applications is limited, related compounds have been explored for their potential medical uses. For example, Spiteller et al. (2005) examined an aldol condensation product of 1H-indan-1-one, which shares structural similarities with the compound . Their findings contribute to the understanding of the potential pharmaceutical applications of indene derivatives (Spiteller et al., 2005).
Asymmetric Catalysis and Chirality : Reetz and Bohres (1998) explored the use of chiral diamines, such as (1R,2R)-1,2-diaminocyclohexane, in enantioselective transition metal catalyzed reactions, highlighting the importance of chirality in chemical synthesis and its potential applications in developing new pharmaceuticals and materials (Reetz & Bohres, 1998).
Propriétés
IUPAC Name |
(1R,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROIONCWTUSFW-UONRGADFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)


![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)


![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)